molecular formula C8H15NO4 B1469188 2-Acetamido-4-ethoxybutanoic acid CAS No. 1512702-31-6

2-Acetamido-4-ethoxybutanoic acid

Cat. No. B1469188
CAS RN: 1512702-31-6
M. Wt: 189.21 g/mol
InChI Key: BDLCJMBRVCXPAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The chemical reactions involving 2-Acetamido-4-ethoxybutanoic acid would depend on its molecular structure and the conditions under which the reactions are carried out . The presence of the acetamido and carboxylic acid groups suggest that it could participate in various reactions such as hydrolysis, condensation, and redox reactions.

Scientific Research Applications

Pharmaceuticals: Analgesic Activity

2-Acetamido-4-ethoxybutanoic acid shows potential in pharmaceutical applications, particularly in the development of analgesic drugs. Derivatives of this compound have been studied for their bioavailability and binding affinity with COX-2 receptors, which are crucial in pain management and inflammation control .

Food Industry: Flavor Enhancement and Preservation

In the food industry, this compound could be used as a flavor enhancer or preservative due to its structural similarity to other acetamido acids that are known to influence taste and shelf life .

Agriculture: Plant Growth and Protection

Research suggests that derivatives of 2-Acetamido-4-ethoxybutanoic acid could be used to enhance plant growth and provide protection against pests and diseases, contributing to sustainable agriculture practices .

Detergents: Cleaning Efficiency

The compound’s potential application in detergents lies in its ability to act as a surfactant or an additive to improve cleaning efficiency, especially in formulations that require mild yet effective cleaning agents .

Cosmetics: Skin Care and Anti-Aging

In cosmetics, 2-Acetamido-4-ethoxybutanoic acid could be utilized in the formulation of skin care products, particularly those targeting anti-aging effects, due to its potential role in enhancing skin hydration and elasticity .

Biotechnology: Fermentation and Genetic Engineering

This compound could play a role in biotechnological applications, such as fermentation processes and genetic engineering, where it may serve as a precursor or an intermediate in the synthesis of biologically active molecules .

Environmental Science: Eco-Friendly Coatings

Environmental science could benefit from the use of 2-Acetamido-4-ethoxybutanoic acid in the development of eco-friendly coatings that minimize environmental impact while providing protection against various elements .

Medical Research: Drug Delivery Systems

The compound’s structure makes it a candidate for exploration in drug delivery systems, where it could be used to enhance the stability and bioavailability of therapeutic agents .

properties

IUPAC Name

2-acetamido-4-ethoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-3-13-5-4-7(8(11)12)9-6(2)10/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLCJMBRVCXPAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamido-4-ethoxybutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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